molecular formula C12H18Cl2FN3O B13486982 N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B13486982
M. Wt: 310.19 g/mol
InChI Key: CGEMXAOKLZUCIO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, which integrates a fluorophenyl acetamide group with a piperazine moiety, is frequently explored in the design of bioactive molecules. Piperazine-based compounds are a well-established privileged scaffold in drug discovery, known to contribute to a wide range of pharmacological activities, including antiviral, anticancer, and central nervous system (CNS) modulation . Researchers investigate this compound and its analogs primarily within two key therapeutic areas. First, in neuroscience, structural analogs featuring the acetamide-piperazine motif have demonstrated potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . Second, in oncology, closely related N-(3-fluorophenyl)acetamide derivatives have been designed and synthesized as potent and selective inhibitors of specific kinases, such as Aurora Kinase B, showing promising oral activity in preclinical mouse xenograft models . The presence of the 3-fluorophenyl group is a common structural feature used to fine-tune properties like metabolic stability and binding affinity. The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, a candidate for hit-to-lead optimization campaigns, or a tool compound for probing biological mechanisms and structure-activity relationships (SAR).

Properties

Molecular Formula

C12H18Cl2FN3O

Molecular Weight

310.19 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C12H16FN3O.2ClH/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16;;/h1-3,8,14H,4-7,9H2,(H,15,17);2*1H

InChI Key

CGEMXAOKLZUCIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

Procedure

  • Dissolve 0.05 mol of 3-fluoroaniline in 30 mL of DCM.
  • Mix with 5 mL of 2% aqueous sodium hydroxide solution.
  • Add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL of DCM dropwise over one hour while maintaining the temperature at 0 °C.
  • Stir the reaction mixture for an additional 2 hours after complete addition.
  • Extract the product with saturated potassium bisulfate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate by rotary evaporation to yield white crystalline 2-chloro-N-(3-fluorophenyl)acetamide.

Analytical Data (Representative)

Parameter Value
Melting Point Approx. 84–85 °C (similar analogs)
HPLC Retention Time (Rt) ~1.08 min (analogous compounds)
^1H NMR (CDCl3) δ 4.2 (s, 2H, –CH2–), aromatic protons 7.4–7.8 ppm, NH broad singlet ~8.3 ppm
^13C NMR (CDCl3) δ 43.3 (–CH2–), aromatic carbons 115–140 ppm, carbonyl ~169 ppm
Elemental Analysis (C, H, N) Consistent with calculated values

Note: These data are adapted from closely related compounds such as 2-chloro-N-(3-chlorophenyl)acetamide, with fluorine substitution expected to produce similar spectral features with minor shifts.

Alkylation of Piperazine to Form N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide

Reaction Conditions

Procedure

  • Combine the intermediate 2-chloro-N-(3-fluorophenyl)acetamide with piperazine in dry acetone.
  • Add potassium carbonate as a base to neutralize HCl formed during the reaction.
  • Add a catalytic amount of potassium iodide to facilitate the reaction.
  • Heat the mixture at 60 °C under stirring.
  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
  • Upon completion, isolate the product by filtration or extraction.
  • Purify the compound by recrystallization or chromatography.
  • Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Yields and Purity

  • Yields typically range from 44% to 78%, depending on reaction conditions and purification methods.
  • Purity assessed by HPLC chromatography, with retention times consistent with the target compound.
  • Structural confirmation by ^1H NMR, ^13C NMR, ^19F NMR, and LC/MS spectra.

Analytical Data (Representative)

Parameter Value
Melting Point ~214–216 °C (for related derivatives)
HPLC Retention Time (Rt) ~1.39 min (analogous compounds)
^1H NMR (DMSO-d6 or CDCl3) Broad multiplets for piperazine protons (3.0–3.9 ppm), singlet for methylene linker (~4.3 ppm), aromatic protons 6.8–7.9 ppm, amide NH proton visible
^19F NMR Fluorine signal consistent with 3-fluorophenyl substitution
LC/MS Molecular ion peak consistent with expected mass

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Yield (%) Purity Assessment
Acylation of 3-fluoroaniline 3-fluoroaniline, 2-chloroacetyl chloride, DCM, 2% NaOH, 0 °C, 3 h Formation of 2-chloro-N-(3-fluorophenyl)acetamide 70–85 (typical for analogs) HPLC, NMR, elemental analysis
Alkylation with piperazine Piperazine, dry acetone, K2CO3, KI, 60 °C, biphasic system Nucleophilic substitution to form final compound 44–78 HPLC, NMR, LC/MS
Salt formation Treatment with HCl in suitable solvent Conversion to dihydrochloride salt Quantitative Melting point, HPLC

Additional Notes and Considerations

  • The use of potassium iodide as a catalyst enhances the nucleophilic substitution efficiency.
  • The reaction is typically carried out in a biphasic liquid-solid system to facilitate product isolation.
  • Purification steps are critical to remove unreacted piperazine and side products; pH adjustments during workup can precipitate excess piperazine as salts for easy removal.
  • Analytical characterization using multiple spectroscopic techniques ensures the structural integrity and purity of the final compound.
  • Alternative synthetic routes involving different protecting groups or solvents have been explored but the described method remains the most efficient and reproducible.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on substituent variations, physicochemical properties, and reported biological activities.

Structural and Substituent Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Phenyl Substituent Piperazine Substituent Biological Activity Reference
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 3-fluoro None (piperazin-1-yl) Not explicitly reported -
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12) 3-chloro 4-methyl Anticonvulsant
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) 3,5-difluoro 4-(benzo[d]thiazol-5-ylsulfonyl) Antimicrobial (gram-positive bacteria)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) N/A (thiazole-linked) 4-(4-methoxyphenyl) MMP inhibition (anti-inflammatory)
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 4-chloro None Not explicitly reported
N-(4-Phenoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 4-phenoxy None Not explicitly reported
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 17) 3-trifluoromethyl 4-(2,3-dichlorophenyl) Anticonvulsant

Impact of Substituents on Activity

Phenyl Ring Modifications: Fluorine vs. Chlorine’s larger size may improve lipophilicity but reduce target selectivity . Phenoxy vs.

Piperazine Modifications :

  • 4-Substituted Piperazines : Analogs with 4-methyl (Compound 12) or 4-(benzo[d]thiazol-5-ylsulfonyl) (Compound 47) groups exhibit tailored activities—methyl for anticonvulsant effects and sulfonyl groups for antimicrobial action. The absence of substitution in the target compound may simplify synthesis but limit target specificity .
  • Aromatic Piperazine Derivatives : Compounds with 4-(4-methoxyphenyl)piperazine (Compound 13) show enhanced anti-inflammatory activity due to methoxy’s electron-donating effects, which stabilize interactions with MMP enzymes .

Physicochemical Properties

  • Salt Forms : Most analogs, including the target compound, are dihydrochloride salts, improving aqueous solubility for in vivo studies. For example, 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (MW: 360.20) shares this feature with the target compound .
  • Molecular Weight and Polarity: The target compound (MW: ~360–380 g/mol) falls within the range of its analogs, ensuring blood-brain barrier permeability for CNS applications.

Research Findings and Implications

Anticonvulsant Activity

Compounds with chloro or trifluoromethyl phenyl groups (e.g., Compound 12, 17) demonstrated anticonvulsant efficacy in rodent models, likely via modulation of sodium channels or GABAergic pathways. The target compound’s 3-fluoro substituent may offer a similar mechanism with improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Antimicrobial Potential

Analog 47’s benzo[d]thiazol-5-ylsulfonyl group conferred activity against gram-positive bacteria, suggesting that electron-withdrawing groups enhance microbial target binding. The target compound’s simpler structure may lack this specificity but could serve as a lead for further derivatization .

Anti-Inflammatory and MMP Inhibition

Thiazole-linked analogs (e.g., Compound 13) inhibited MMP enzymes, critical in inflammation. The target compound’s lack of a thiazole moiety may limit this activity but could be optimized by introducing heterocyclic groups .

Biological Activity

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties and interactions with various biological targets. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with piperazine derivatives through acylation methods. The resulting compound is characterized by various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant activity of piperazine-based compounds, including this compound. In animal models, this compound was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated significant protective effects against seizures at specific doses, suggesting a promising profile for anticonvulsant activity.

Table 1: Anticonvulsant Activity Results

CompoundDose (mg/kg)MES Test ResultscPTZ Test Result
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide100EffectiveEffective
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100EffectiveNot effective
Control (Vehicle)-Not effectiveNot effective

The introduction of fluorine into the molecular structure has been shown to enhance metabolic stability and increase lipophilicity, facilitating better distribution to the central nervous system (CNS), which is crucial for anticonvulsant efficacy .

Acetylcholinesterase Inhibition

Piperazine derivatives have also been explored for their ability to inhibit human acetylcholinesterase (AChE), an important target in neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies revealed that these compounds could effectively bind to both the catalytic and peripheral anionic sites of AChE, suggesting potential therapeutic applications .

Table 2: AChE Inhibition Activity

CompoundBinding Affinity (kcal/mol)Site of Action
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide-8.5Catalytic
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine-7.9Peripheral Anionic

Case Studies

  • Anticonvulsant Efficacy in Animal Models : A study conducted on various piperazine derivatives including N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide demonstrated significant anticonvulsant effects in mice models. The study utilized both acute toxicity assessments and pharmacological evaluations, confirming the compound's safety profile alongside its efficacy .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could maintain mitochondrial function and cell viability under stress conditions, further supporting their potential as neuroprotective agents .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling the fluorophenyl moiety with a piperazine-acetamide backbone under controlled conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt in aprotic solvents (e.g., DMF or acetonitrile) to ensure high yield .
  • Salt formation : Conversion to the dihydrochloride salt via HCl gas or aqueous HCl in ethanol, requiring precise stoichiometry to avoid over-protonation .
  • Optimization : Temperature control (60–80°C) and reaction time (12–24 hours) are critical to minimize by-products like unreacted piperazine intermediates .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the fluorophenyl, piperazine, and acetamide groups. Key signals include the aromatic protons (δ 6.8–7.5 ppm) and piperazine NH (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 310.20 (free base) and 310.20 + 2HCl (salt form) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match calculated values within ±0.3% .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :

  • Polar solvents : DMSO or methanol for initial dissolution due to the compound’s hydrophilic dihydrochloride form.
  • Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) for biological assays, with stability monitored via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

  • Methodological Answer :

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-position of the phenyl ring can improve receptor binding affinity, as seen in analogs like N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide .
  • Fluorophenyl optimization : Meta-fluorine placement (as in this compound) vs. ortho/para positions can alter steric hindrance and pharmacokinetics .
  • Synergistic functional groups : Combining fluorophenyl with furan or quinoline moieties (e.g., in ’s compound) may enhance target selectivity via π-π stacking interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response profiling : Use standardized assays (e.g., kinase inhibition or apoptosis assays) with internal controls (e.g., staurosporine for apoptosis) to normalize inter-lab variability .
  • Receptor binding assays : Radiolabeled 3^3H-compound or competitive binding with known ligands (e.g., serotonin receptor antagonists) can clarify target engagement specificity .
  • Data triangulation : Cross-validate results with computational models (e.g., molecular docking using density-functional theory for ligand-receptor interactions) .

Q. How can researchers design studies to elucidate the mechanism of action?

  • Methodological Answer :

  • Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK or PI3K/AKT pathways) .
  • Knockout models : CRISPR-Cas9-mediated deletion of suspected receptors (e.g., 5-HT1A_{1A} or dopamine D2_2) in cell lines to assess functional dependency .
  • Metabolic tracing : 14^{14}C-labeled compound to track biodistribution and metabolite formation in vivo .

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